Ro 31-8220 mesylate

Catalog No.
S548186
CAS No.
138489-18-6
M.F
C26H27N5O5S2
M. Wt
553.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 31-8220 mesylate

CAS Number

138489-18-6

Product Name

Ro 31-8220 mesylate

IUPAC Name

methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate

Molecular Formula

C26H27N5O5S2

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)

InChI Key

SAWVGDJBSPLRRB-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

RO31-8220; RO 31-8220; RO31-8220; RO318220; RO-318220; RO 318220; RO31-8220 mesylate; Bisindolylmaleimide IX; BIM IX.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O

Description

The exact mass of the compound Bisindolylmaleimide IX mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 31-8220 mesylate, also known as Bisindolylmaleimide IX, is a synthetic compound characterized by the molecular formula C₂₆H₂₇N₅O₅S₂ and a molecular weight of 553.7 Da. It acts primarily as a reversible competitive inhibitor of protein kinase C. This compound is notable for its ability to penetrate cell membranes, making it effective in various biological applications .

BIM IX acts as a competitive inhibitor of protein kinases, particularly PKC isoforms. It competes with the natural substrates of PKC for the enzyme's binding site, thereby preventing the phosphorylation of target proteins and disrupting downstream signaling pathways [].

Ro 31-8220 mesylate functions through competitive inhibition of protein kinases, particularly protein kinase C. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The compound exhibits varying inhibition potency across different kinases, with IC50 values indicating its effectiveness at nanomolar concentrations for several targets including PKCα and MAPKAP-K1b .

Ro 31-8220 mesylate has demonstrated significant biological activity beyond its role as a protein kinase C inhibitor. It also inhibits a variety of other kinases such as RSK1, RSK2, PRK2, PKD1, MSK1, GSK3β, CDK2-cyclin A, and PIM3. These interactions suggest its potential utility in modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

The synthesis of Ro 31-8220 mesylate typically involves multiple steps starting from simpler organic compounds. The process includes the formation of the indole and maleimide structures through condensation reactions followed by functionalization to introduce the mesylate group. Although specific protocols may vary among laboratories, the general approach involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Ro 31-8220 mesylate is widely used in research settings for its ability to inhibit protein kinase C and other kinases. Its applications include:

  • Cell signaling studies: Understanding the role of protein kinase C in various cellular processes.
  • Cancer research: Investigating the pathways involved in tumor growth and metastasis.
  • Neuroscience: Studying the effects of kinase inhibition on neuronal signaling and plasticity .

Interaction studies have shown that Ro 31-8220 mesylate can modulate various signaling pathways by inhibiting multiple kinases. For instance, it has been used to explore the role of protein kinase C in cardiac hypertrophy and neurodegenerative diseases. Studies often involve assessing changes in downstream signaling cascades following treatment with this compound .

Ro 31-8220 mesylate shares structural and functional characteristics with several other compounds that inhibit protein kinases. Here are some notable comparisons:

CompoundTypePrimary TargetIC50 (nM)
Ro 31-8220 mesylateBisindolylmaleimideProtein kinase C5 - 38
StaurosporineIndole alkaloidBroad-spectrum kinase~1 - 10
Gö 6976BisindolylmaleimideProtein kinase C~10
H7PyridopyrimidineProtein kinase A~100
Bisindolylmaleimide IBisindolylmaleimideProtein kinase C~10

Uniqueness

Ro 31-8220 mesylate is unique due to its specific structural features that allow for selective inhibition of protein kinase C while also affecting other kinases at low concentrations. Its ability to penetrate cell membranes enhances its utility in cellular studies compared to other inhibitors that may have limited bioavailability or specificity .

Ro 31-8220 mesylate represents a bisindolylmaleimide derivative with the molecular formula C₂₅H₂₃N₅O₂S·CH₄O₃S for the complete mesylate salt form [1] [2]. The base compound without the methanesulfonic acid component has the molecular formula C₂₅H₂₃N₅O₂S [1] [3] [2]. The molecular weight of the mesylate salt is 553.65 grams per mole [1] [4] [2].

The International Union of Pure and Applied Chemistry systematic name for Ro 31-8220 mesylate is 3-[3-[2,5-Dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl carbamimidothioate methanesulfonate [5] [6] [2]. This nomenclature reflects the complex structural architecture incorporating the bisindolylmaleimide core with a propyl thiocarbamate side chain and methanesulfonic acid salt formation.

The compound is assigned Chemical Abstracts Service number 138489-18-6 [1] [2] and carries multiple database identifiers including PubChem identification number 11628205 [1], Molecular Design Limited number MFCD03788207 [2] [7] [8], and Reaxys Registry Number 5373685 [2] [7] [8]. The International Chemical Identifier Key is SAWVGDJBSPLRRB-UHFFFAOYSA-N [1].

PropertyValueUnit
Molecular Formula (Base)C₂₅H₂₃N₅O₂S-
Molecular Formula (Mesylate)C₂₅H₂₃N₅O₂S·CH₄O₃S-
Molecular Weight553.65g/mol
Chemical Abstracts Service Number138489-18-6-

Structural Characteristics of Bisindolylmaleimide Core

The bisindolylmaleimide core structure represents a fundamental architectural motif consisting of a central maleimide group with two indole moieties positioned at the 3- and 4-positions of the pyrrol-2,5-dione ring system [9] [10]. This core structure forms the foundation for a diverse class of biologically active compounds, with the maleimide functional group serving as the central organizing element that confers critical pharmacological properties [10].

The central maleimide ring system is characterized as a five-membered lactam structure containing two carbonyl groups at positions 2 and 5, creating an electron-deficient heterocyclic framework [9] [10] [11]. The presence of these carbonyl functionalities establishes the compound as a cyclic imide, which is essential for the biological activity profile observed in bisindolylmaleimide derivatives [11].

The indole substituents attached to the maleimide core exhibit specific substitution patterns that influence both the chemical and biological properties of the molecule [9] [10]. In Ro 31-8220 mesylate, one indole nitrogen is methylated while the second indole bears a propyl chain terminating in a thiocarbamate functionality [1] [5] [6]. This asymmetric substitution pattern creates distinct electronic environments around each indole ring system.

The molecular architecture demonstrates significant non-planarity due to steric interactions between the bulky indole ring systems [12]. Theoretical studies on related bisindolylmaleimide derivatives indicate that the dihedral angles between indole and maleimide rings can vary substantially, with twisted conformations being energetically favorable to minimize steric strain [12].

Structural FeatureCharacteristic
Core FrameworkPyrrol-2,5-dione with bisindolyl substitution
Ring SystemFive-membered lactam with dual carbonyl groups
Substitution PatternAsymmetric N-alkylation of indole nitrogens
Molecular GeometryNon-planar twisted conformation
Electronic NatureConjugated π-system with electron-rich and electron-poor regions

Physical Properties and Stability Parameters

Ro 31-8220 mesylate exhibits distinctive physical characteristics that reflect its complex molecular architecture and salt formation. The compound presents as an orange to red powder or crystalline material at ambient temperature [2] [7] [8], with this coloration arising from the extended conjugated π-system spanning the bisindolylmaleimide framework.

The melting point of Ro 31-8220 mesylate has been determined to be within the range of 237.0 to 241.0 degrees Celsius, with a reference value of 239 degrees Celsius [2] [7] [8]. This relatively high melting point indicates strong intermolecular interactions within the crystalline lattice, likely involving hydrogen bonding between the mesylate counterions and the organic cation.

Density measurements indicate a value of 1.4±0.1 grams per cubic centimeter [4], which is consistent with the presence of the organic framework combined with the inorganic mesylate salt component. The compound maintains a solid physical state at standard temperature and pressure conditions [2] [7] [8].

Solubility characteristics demonstrate significant solvent dependence. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 milligrams per milliliter, equivalent to 180.61 millimolar [1] [13]. In contrast, the compound demonstrates poor aqueous solubility, being classified as insoluble in water [13]. Similarly, ethanol solubility is limited, with values below 1 milligram per milliliter [1] [13].

The stability profile reveals multiple environmental sensitivities that necessitate careful handling and storage protocols. The compound demonstrates photosensitivity, requiring protection from light exposure [2] [7] [8]. Air sensitivity indicates potential oxidative degradation pathways, while hygroscopic behavior suggests moisture absorption that could affect chemical stability [2] [7] [8]. Heat sensitivity further constrains handling conditions, with recommended storage temperatures maintained between 0 to 10 degrees Celsius or at -20 degrees Celsius under inert gas atmospheres [1] [2] [7] [8].

PropertyValueConditions
Melting Point237.0-241.0°CStandard pressure
AppearanceOrange to Red crystalline solidRoom temperature
Density1.4±0.1 g/cm³Estimated value
Dimethyl Sulfoxide Solubility100 mg/mL25°C
Water SolubilityInsoluble25°C
Storage Temperature0-10°C or -20°CUnder inert gas

Crystal Structure Characteristics

The crystallographic analysis of Ro 31-8220 mesylate reveals important structural details regarding the solid-state organization of this bisindolylmaleimide derivative. While specific crystal structure data for Ro 31-8220 mesylate itself was not identified in the comprehensive literature search, the crystallographic principles governing bisindolylmaleimide compounds provide valuable insights into the expected structural characteristics.

The mesylate salt formation introduces additional complexity to the crystal packing arrangement through the incorporation of methanesulfonic acid molecules within the crystal lattice. These ionic interactions between the protonated nitrogen sites and the mesylate anions contribute to the overall stability of the crystalline form and influence the observed melting point characteristics [2] [7] [8].

Based on the structural characteristics of related bisindolylmaleimide compounds, the crystal structure likely exhibits non-centrosymmetric packing due to the asymmetric substitution pattern of the molecule [9] [10]. The presence of both methylated and propyl-substituted indole nitrogens creates a molecular asymmetry that propagates into the crystal packing arrangement.

The extended conjugated π-system of the bisindolylmaleimide core facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [10] [12]. These aromatic stacking interactions, combined with hydrogen bonding involving the thiocarbamate functionality and mesylate counterions, contribute to the overall crystal stability and the observed physical properties.

The non-planar molecular geometry, resulting from steric interactions between the indole ring systems, influences the crystal packing efficiency and may result in relatively low packing coefficients compared to more planar aromatic systems [12]. This structural feature contributes to the observed density characteristics and may influence the dissolution behavior in various solvents.

Crystal habit analysis suggests the formation of powder to crystalline morphologies [2] [7] [8], indicating multiple nucleation sites during crystallization processes. The orange to red coloration observed in the solid state reflects the electronic transitions within the conjugated π-system and may be influenced by the specific crystal packing arrangement.

Spectroscopic Profile

The spectroscopic characterization of Ro 31-8220 mesylate encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation method, with confirmation of structural integrity specified in commercial analytical protocols [2] [7] [8].

Proton nuclear magnetic resonance spectroscopy of bisindolylmaleimide compounds typically reveals characteristic resonances corresponding to the aromatic protons of the indole ring systems, appearing in the downfield region between 7 and 8 parts per million [14] [15]. The maleimide proton, when present, appears as a distinctive singlet due to the electron-withdrawing effects of the adjacent carbonyl groups [15].

The N-methyl substituent on one indole nitrogen generates a characteristic singlet resonance around 3.8 parts per million, while the propyl chain protons appear as complex multiplets in the aliphatic region [5] [6]. The thiocarbamate functionality contributes additional resonances, with the amino protons typically appearing as a broad resonance due to rapid exchange processes [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons of the maleimide ring appearing around 170 parts per million [14] [15]. The aromatic carbon resonances span the region from 100 to 140 parts per million, reflecting the various electronic environments within the indole and maleimide ring systems [14] [15].

High-performance liquid chromatography analysis confirms compound purity at levels exceeding 97 to 98 percent area by area under the curve measurements [1] [2]. This analytical method also serves to identify and quantify potential impurities or degradation products that may arise during synthesis or storage.

Mass spectrometry analysis provides molecular weight confirmation, with electrospray ionization techniques facilitating the detection of both the parent molecular ion and characteristic fragmentation patterns [16]. The mesylate salt typically shows the expected molecular ion peak corresponding to the complete salt formula, along with fragment ions corresponding to loss of the methanesulfonic acid component.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching vibrations of the maleimide ring appear around 1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear between 1400 and 1600 wavenumbers [14]. The thiocarbamate functionality contributes additional absorption bands in the fingerprint region below 1400 wavenumbers.

Ultraviolet-visible spectroscopy of related bisindolylmaleimide compounds demonstrates absorption characteristics reflecting the extended conjugated π-system [12] [17]. The absorption maxima typically occur in the range of 280 to 300 nanometers, corresponding to π-π* electronic transitions within the aromatic framework [12] [18]. The orange to red coloration observed in the solid state suggests additional electronic transitions extending into the visible region of the electromagnetic spectrum.

Spectroscopic MethodKey CharacteristicsAnalytical Purpose
Proton Nuclear Magnetic ResonanceAromatic signals 7-8 ppm, N-methyl ~3.8 ppmStructural confirmation
Carbon-13 Nuclear Magnetic ResonanceCarbonyl signals ~170 ppm, aromatics 100-140 ppmFramework elucidation
High-Performance Liquid ChromatographyPurity ≥97-98% areaPurity assessment
Mass SpectrometryMolecular ion confirmationMolecular weight verification
Infrared SpectroscopyCarbonyl ~1700 cm⁻¹, aromatics 1400-1600 cm⁻¹Functional group identification
Ultraviolet-Visible SpectroscopyAbsorption maxima 280-300 nmElectronic transition analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

553.14536133 g/mol

Monoisotopic Mass

553.14536133 g/mol

Heavy Atom Count

38

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3JPC9J3C82

Dates

Modify: 2023-08-15
1: Kim SY, Kim S, Kim JM, Jho EH, Park S, Oh D, Yun-Choi HS. PKC inhibitors RO 31-8220 and Gö 6983 enhance epinephrine-induced platelet aggregation in catecholamine hypo-responsive platelets by enhancing Akt phosphorylation. BMB Rep. 2011 Feb;44(2):140-5. doi: 10.5483/BMBRep.2011.44.2.140. PubMed PMID: 21345315.
2: Marmy-Conus N, Hannan KM, Pearson RB. Ro 31-6045, the inactive analogue of the protein kinase C inhibitor Ro 31-8220, blocks in vivo activation of p70(s6k)/p85(s6k): implications for the analysis of S6K signalling. FEBS Lett. 2002 May 22;519(1-3):135-40. PubMed PMID: 12023032.
3: Chepurny OG, Hussain MA, Holz GG. Exendin-4 as a stimulator of rat insulin I gene promoter activity via bZIP/CRE interactions sensitive to serine/threonine protein kinase inhibitor Ro 31-8220. Endocrinology. 2002 Jun;143(6):2303-13. PubMed PMID: 12021195; PubMed Central PMCID: PMC3500996.
4: Han Z, Pantazis P, Lange TS, Wyche JH, Hendrickson EA. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. Cell Death Differ. 2000 Jun;7(6):521-30. PubMed PMID: 10822275.
5: Zhou B, Zhang JP, Hu ZL, Tan YX, Qian DH. Ro 31-8220 inhibits release of interleukin-1 and interleukin-6 from mouse peritoneal macrophages induced by fibrin fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1999 May;20(5):449-51. PubMed PMID: 10678095.
6: Lingameneni R, Vysotskaya TN, Duch DS, Hemmings HC Jr. Inhibition of voltage-dependent sodium channels by Ro 31-8220, a 'specific' protein kinase C inhibitor. FEBS Lett. 2000 May 12;473(2):265-8. PubMed PMID: 10812087.
7: Kuz'mina TI, Denisenko VIu, Shapiev ISh. [Effect of the protein kinase C inhibitor Ro 31-8220 on Ca2+-responses, induced by somatotropin, in swine granulosa cells]. Tsitologiia. 1999;41(11):992-6. Russian. PubMed PMID: 10643054.
8: Hers I, Tavaré JM, Denton RM. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity. FEBS Lett. 1999 Nov 5;460(3):433-6. PubMed PMID: 10556511.
9: Zhou B, Zhang JP, Hu ZL, Tao XB, Qian DH. Effects of Ro 31-8220 on smooth muscle cell proliferation induced by fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1997 Sep;18(5):463-5. PubMed PMID: 10322943.
10: Standaert ML, Bandyopadhyay G, Antwi EK, Farese RV. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin. Endocrinology. 1999 May;140(5):2145-51. PubMed PMID: 10218965.
11: Begemann M, Kashimawo SA, Lunn RM, Delohery T, Choi YJ, Kim S, Heitjan DF, Santella RM, Schiff PB, Bruce JN, Weinstein IB. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase. Anticancer Res. 1998 Sep-Oct;18(5A):3139-52. PubMed PMID: 9858877.
12: Barrett P, Davidson G, Hazlerigg DG, Morris MA, Ross AW, Morgan PJ. Mel 1a melatonin receptor expression is regulated by protein kinase C and an additional pathway addressed by the protein kinase C inhibitor Ro 31-8220 in ovine pars tuberalis cells. Endocrinology. 1998 Jan;139(1):163-71. PubMed PMID: 9421411.
13: Mahon TM, Matthews JS, O'Neill LA. Staurosporine, but not Ro 31-8220, induces interleukin 2 production and synergizes with interleukin 1alpha in EL4 thymoma cells. Biochem J. 1997 Jul 1;325 ( Pt 1):39-45. PubMed PMID: 9224627; PubMed Central PMCID: PMC1218526.
14: Yeo EJ, Provost JJ, Exton JH. Dissociation of tyrosine phosphorylation and activation of phosphoinositide phospholipase C induced by the protein kinase C inhibitor Ro-31-8220 in Swiss 3T3 cells treated with platelet-derived growth factor. Biochim Biophys Acta. 1997 May 27;1356(3):308-20. PubMed PMID: 9194574.
15: Lin W, Zhang JP, Hu ZL, Feng ZH, Qian DH. Effects of Ro 31-8220 on lipopolysaccharides-induced hepatotoxicity and release of tumor necrosis factor from rat Kupffer cells. Zhongguo Yao Li Xue Bao. 1997 Jan;18(1):85-7. PubMed PMID: 10072903.
16: Heiskanen KM, Savolainen KM. Palmitic acid anilide-induced respiratory burst in human polymorphonuclear leukocytes is inhibited by a protein kinase C inhibitor, Ro 31-8220. Free Radic Biol Med. 1997;22(7):1175-82. PubMed PMID: 9098091.
17: Beltman J, McCormick F, Cook SJ. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase. J Biol Chem. 1996 Oct 25;271(43):27018-24. PubMed PMID: 8900190.
18: Harris TE, Persaud SJ, Jones PM. Atypical isoforms of pKc and insulin secretion from pancreatic beta-cells: evidence using Gö 6976 and Ro 31-8220 as Pkc inhibitors. Biochem Biophys Res Commun. 1996 Oct 23;227(3):672-6. PubMed PMID: 8885992.
19: Marley PD, Thomson KA. Inhibition of nicotinic responses of bovine adrenal chromaffin cells by the protein kinase C inhibitor, Ro 31-8220. Br J Pharmacol. 1996 Sep;119(2):416-22. PubMed PMID: 8886429; PubMed Central PMCID: PMC1915873.
20: Geiselhart L, Conti DJ, Freed BM. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events. Transplantation. 1996 Jun 15;61(11):1637-42. PubMed PMID: 8669110.

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